3-Fluoro-2-(oxetan-3-yloxy)aniline
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Overview
Description
3-Fluoro-2-(oxetan-3-yloxy)aniline: is an organic compound with the molecular formula C9H10FNO2 and a molecular weight of 183.18 g/mol . This compound is characterized by the presence of a fluorine atom, an oxetane ring, and an aniline group, making it a versatile building block in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-(oxetan-3-yloxy)aniline typically involves the reaction of 3-fluoroaniline with oxetane derivatives under specific conditions. One common method includes the nucleophilic substitution reaction where 3-fluoroaniline reacts with oxetane-3-ol in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the oxetane ring and prevent side reactions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Fluoro-2-(oxetan-3-yloxy)aniline can undergo oxidation reactions to form corresponding quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the aniline group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated products.
Scientific Research Applications
Chemistry: 3-Fluoro-2-(oxetan-3-yloxy)aniline is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of fluorine substitution on biological activity and molecular interactions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(oxetan-3-yloxy)aniline involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and oxetane ring contribute to its binding affinity and specificity. The compound can modulate the activity of its targets by forming stable complexes, leading to changes in biological pathways .
Comparison with Similar Compounds
3-Fluoroaniline: Lacks the oxetane ring, making it less versatile in certain synthetic applications.
2-(Oxetan-3-yloxy)aniline: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
Properties
IUPAC Name |
3-fluoro-2-(oxetan-3-yloxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c10-7-2-1-3-8(11)9(7)13-6-4-12-5-6/h1-3,6H,4-5,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNOXRHXILQOTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=C(C=CC=C2F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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